molecular formula C7H11N B1346791 Cyclopentylacetonitrile CAS No. 5732-87-6

Cyclopentylacetonitrile

Cat. No. B1346791
CAS RN: 5732-87-6
M. Wt: 109.17 g/mol
InChI Key: BKMDIBDWHXWKSV-UHFFFAOYSA-N
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Scientific Research Applications

  • Natural Product Synthesis

    • Cyclopentylacetonitrile can be used in the synthesis of natural products . The titanocene(III)-based approaches, which may involve cyclopentylacetonitrile as a starting material or intermediate, have been demonstrated to be powerful for the straightforward syntheses of many natural products .
    • The specific methods of application or experimental procedures would depend on the particular natural product being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
    • The outcomes of these syntheses are the successful production of various natural products, demonstrating the utility of cyclopentylacetonitrile in this field .
  • Organic Solvent

    • Cyclopentylacetonitrile can be used as an organic solvent . Its properties make it suitable for use in a variety of chemical reactions.
    • As a solvent, it can be used in its pure form or mixed with other solvents depending on the requirements of the specific reaction .
    • The use of cyclopentylacetonitrile as a solvent can facilitate chemical reactions, potentially leading to improved yields or reaction rates .
  • Intermediate in Organic Synthesis

    • Cyclopentylacetonitrile can also serve as an important intermediate in organic synthesis . It can be used in the synthesis of a variety of important compounds .
    • The specific methods of application would depend on the particular compound being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
    • The outcomes of these syntheses are the successful production of various important compounds, demonstrating the utility of cyclopentylacetonitrile in this field .
  • Natural Product Synthesis

    • Cyclopentylacetonitrile can be used in the synthesis of natural products . The titanocene(III)-based approaches, which may involve cyclopentylacetonitrile as a starting material or intermediate, have been demonstrated to be powerful for the straightforward syntheses of many natural products .
    • The specific methods of application or experimental procedures would depend on the particular natural product being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
    • The outcomes of these syntheses are the successful production of various natural products, demonstrating the utility of cyclopentylacetonitrile in this field .
  • Organic Solvent

    • Cyclopentylacetonitrile can be used as an organic solvent . Its properties make it suitable for use in a variety of chemical reactions.
    • As a solvent, it can be used in its pure form or mixed with other solvents depending on the requirements of the specific reaction .
    • The use of cyclopentylacetonitrile as a solvent can facilitate chemical reactions, potentially leading to improved yields or reaction rates .
  • Intermediate in Organic Synthesis

    • Cyclopentylacetonitrile can also serve as an important intermediate in organic synthesis . It can be used in the synthesis of a variety of important compounds .
    • The specific methods of application would depend on the particular compound being synthesized. These could involve various reaction conditions, catalysts, and other reagents .
    • The outcomes of these syntheses are the successful production of various important compounds, demonstrating the utility of cyclopentylacetonitrile in this field .

Safety And Hazards

Specific safety and hazard information for Cyclopentylacetonitrile is not available in the provided resources. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for Cyclopentylacetonitrile are not specified in the provided resources. The future applications of a compound typically depend on ongoing research and development efforts in relevant fields.


Please note that this information is based on the available resources and there might be additional information in other scientific resources.


properties

IUPAC Name

2-cyclopentylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c8-6-5-7-3-1-2-4-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMDIBDWHXWKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205939
Record name Cyclopentaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentaneacetonitrile

CAS RN

5732-87-6
Record name Cyclopentaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5732-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentaneacetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005732876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81879
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Record name Cyclopentaneacetonitrile
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Record name Cyclopentaneacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOPENTANEACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Hooz, S Linke - Journal of the American Chemical Society, 1968 - ACS Publications
… organic extract indicated a 99% yield of cyclopentylacetonitrile. Evaporation of solvent and distillation of the residue afforded 1.76 g (81 %) of cyclopentylacetonitrile, bp 85-86 (16 mm). …
Number of citations: 135 pubs.acs.org
HC Brown, H Nambu, MM Rogic - Journal of the American …, 1969 - ACS Publications
pentene and THF-borane, followed by the dropwise addition of 7.5 g of chloroacetonitrile (100 mmoles) in 50 ml of THF. The reaction mixture was stirred for 1 hr.«-Octane was added as …
Number of citations: 32 pubs.acs.org
HC Brown, H Nambu, MM Rogic - Journal of the American …, 1969 - ACS Publications
All attempts to extend the reaction to the synthesis of nitriles by a related alkylation of chloroacetonitrile un-der the influence of potassium Z-butoxide had been un-successful. Our …
Number of citations: 38 pubs.acs.org
RJ Ouellette, C Levin - Journal of the American Chemical Society, 1968 - ACS Publications
… organic extract indicated a 99% yield of cyclopentylacetonitrile. Evaporation of solvent and distillation of the residue afforded 1.76 g (81 %) of cyclopentylacetonitrile, bp 85-86 (16 mm). …
Number of citations: 4 pubs.acs.org
TA Betts, JA Zagrobelny, FV Bright - Journal of the American …, 1992 - ACS Publications
… Cyclopentylacetonitrile (11) was prepared as previously described.19 The crude product was purified by chromatography on alumina (1:3, ethyl-pentane solution). ‘H NMR (CDC13) 5 …
Number of citations: 81 pubs.acs.org
I General - authors.library.caltech.edu
… 2-Bromo-2-cyclopentylacetonitrile. The title compound was prepared from 2-cyclopentyl-2hydroxyacetonitrile (3.28 g, 26.2 mmol). The product was purified by column chromatography (2…
Number of citations: 0 authors.library.caltech.edu
T Harada, A Karasawa, A Oku - The Journal of Organic Chemistry, 1986 - ACS Publications
Reactions of nitrile anion (LiCR2R3CN) and (phenylthio) carbenes generated from 1-chloroalkyl phenyl sulfides (R^ HÍCllSPh) 2a-e by the action of n-BuLi have been shown to be a …
Number of citations: 21 pubs.acs.org
J Choi - 2014 - dspace.mit.edu
… Br 2-Bromo-2-cyclopentylacetonitrile. The title compound was prepared from 2cyclopentyl-2-hydroxyacetonitrile (3.28 g, 26.2 mmol). The product was purified by column …
Number of citations: 0 dspace.mit.edu
AL Handlon, B Fraser-Reid - Journal of the American Chemical …, 1993 - ACS Publications
… Likewise, nitriles with branching at the ¡8 carbon, such as 3-methyl-n-butyronitrile and 2-cyclopentylacetonitrile, failed to give the corresponding glycosyl amide products, 11 and 12, …
Number of citations: 60 pubs.acs.org
S Yang, X Zhu, J Wang, X Jin, Y Liu, F Qian… - Bioresource …, 2015 - Elsevier
The combustion characteristics for three kinds of antibiotics residue (AR) materials were investigated by TG–FTIR and Py–GC/MS technique. The TG results indicated that AR …
Number of citations: 105 www.sciencedirect.com

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